
5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core. Compounds with pyrazolone structures are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one typically involves the condensation of appropriate hydrazines with β-diketones or their equivalents. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazolone derivatives
Reduction: Formation of dihydropyrazolones
Substitution: Introduction of different substituents on the pyrazolone ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents
Major Products
The major products formed from these reactions include various substituted pyrazolones and their derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use as a bioactive compound in drug discovery
Medicine: Investigation of its pharmacological properties for therapeutic use
Industry: Utilization in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydro-3H-pyrazol-3-one: A simpler analog with similar core structure
5-Propyl-2-(4-pyridyl)-3H-pyrazol-3-one: A closely related compound with slight structural differences
Uniqueness
2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-2-3-9-8-11(15)14(13-9)10-4-6-12-7-5-10/h4-7H,2-3,8H2,1H3 |
Clé InChI |
FDLQYEFFGAELJW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=O)C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
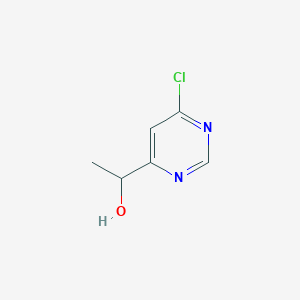
![N-[(5-Benzoyl-2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B8585680.png)

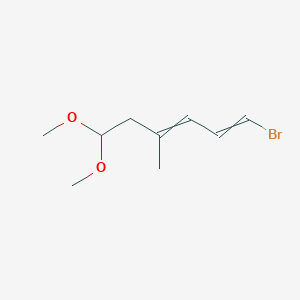
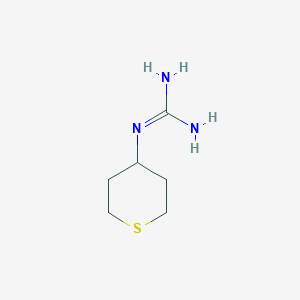
![6-[(3,4-Dichlorophenyl)sulfanyl]quinazoline-2,4-diamine](/img/structure/B8585702.png)
![6-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8585717.png)


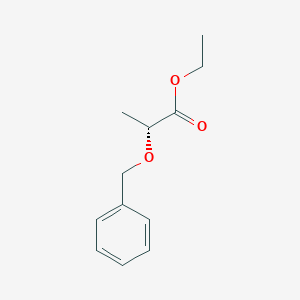
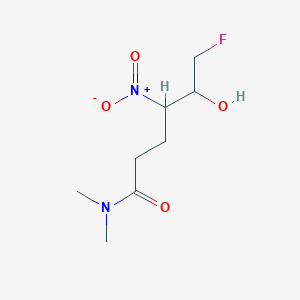
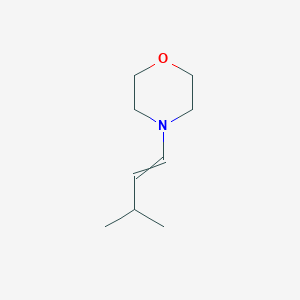
![Ethyl 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B8585735.png)

